4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperidine ring substituted with a pyridin-3-ylsulfanyl group and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Pyridin-3-ylsulfanyl Group: This step often involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a pyridin-3-ylsulfanyl moiety.
Esterification: The carboxylic acid group on the piperidine ring is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-3-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its piperidine ring is a common motif in many bioactive molecules, and the pyridin-3-ylsulfanyl group can enhance binding affinity and selectivity for certain biological targets.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridin-3-ylsulfanyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid methyl ester
Uniqueness
4-(Pyridin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of the pyridin-3-ylsulfanyl group, which can influence its reactivity and binding properties. The tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and solubility, making it distinct from its methyl ester counterpart.
This detailed overview highlights the synthesis, reactions, applications, and unique features of this compound, providing a comprehensive understanding of this compound
Properties
IUPAC Name |
tert-butyl 4-pyridin-3-ylsulfanylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)20-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRHMCNNNWNGFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678021 | |
Record name | tert-Butyl 4-[(pyridin-3-yl)sulfanyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883555-05-3 | |
Record name | tert-Butyl 4-[(pyridin-3-yl)sulfanyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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